molecular formula C8H2Cl3NO2 B3057600 4,5,7-trichloro-1H-indole-2,3-dione CAS No. 828911-72-4

4,5,7-trichloro-1H-indole-2,3-dione

Cat. No.: B3057600
CAS No.: 828911-72-4
M. Wt: 250.5 g/mol
InChI Key: OXDJCRSIMJHOQX-UHFFFAOYSA-N
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Description

Significance of the Indole-2,3-dione (Isatin) Scaffold in Heterocyclic Chemistry

The isatin (B1672199) scaffold is a privileged structure in heterocyclic chemistry due to its remarkable synthetic versatility and broad spectrum of biological activities. The presence of a reactive ketone at the C-3 position and a lactam carbonyl at the C-2 position allows for a wide range of chemical transformations. These include reactions such as N-substitution, ring-opening, and condensation reactions at the C-3 carbonyl group with various nucleophiles to form a diverse array of spiro-heterocyclic compounds. dergipark.org.tr

The isatin core is a building block for the synthesis of various heterocyclic compounds and has been identified as a pharmacophore in numerous biologically active molecules. dergipark.org.tr Derivatives of isatin have been reported to exhibit a wide range of pharmacological properties, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory activities. This has made the isatin scaffold a focal point for drug discovery and development.

Historical Context of Substituted Isatin Derivatives, with a Focus on Halogenation

The synthesis of isatin itself has a long history, with the Sandmeyer isatin synthesis, first reported in the late 19th century, being a classical method. nih.govorgsyn.org This method involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632), followed by cyclization in strong acid. Over the years, numerous modifications and new synthetic routes have been developed to improve yields and accommodate a wider range of substituents on the aniline starting material. nih.gov

The introduction of halogen atoms to the isatin scaffold has been a significant area of research. Halogenation can dramatically influence the lipophilicity, electronic nature, and metabolic stability of the molecule, often leading to enhanced biological activity. For instance, the synthesis of various mono- and di-halogenated isatins has been extensively reported. The positions of the halogen atoms on the aromatic ring are crucial in determining the resulting properties of the compound. Research on dichloro-isatin derivatives such as 4,7-dichloro-1H-indole-2,3-dione and 5,7-dichloro-1H-indole-2,3-dione has provided valuable insights into the impact of chlorination on the crystal structure and potential intermolecular interactions. researchgate.netresearchgate.net

Rationale for Academic Research Focus on Polyhalogenated Indole-2,3-diones

The academic interest in polyhalogenated indole-2,3-diones, such as the 4,5,7-trichloro derivative, stems from several key factors. Firstly, the introduction of multiple halogen atoms can lead to a significant modulation of the physicochemical and biological properties of the isatin core. The strong electron-withdrawing nature of chlorine atoms can enhance the electrophilicity of the carbonyl carbons, potentially increasing reactivity towards nucleophiles and influencing binding interactions with biological targets.

Secondly, polyhalogenated organic compounds are of interest in materials science. The presence of multiple chlorine atoms can influence crystal packing and lead to specific intermolecular interactions, such as halogen bonding, which can be exploited in the design of novel solid-state architectures.

Finally, the synthesis of polysubstituted aromatic compounds presents a synthetic challenge, driving the development of new and efficient methodologies. The preparation of a specific isomer like 4,5,7-trichloro-1H-indole-2,3-dione requires regioselective synthesis strategies, which is an active area of research in organic chemistry. While specific synthetic protocols for this exact trichloro-isatin are not readily found in peer-reviewed journals, the general methods for preparing substituted isatins, often starting from the corresponding substituted anilines, provide a foundational approach. nih.gov The commercial availability of this compound suggests that such synthetic routes have been successfully developed, likely for its use as a building block in the synthesis of more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,7-trichloro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3NO2/c9-2-1-3(10)6-4(5(2)11)7(13)8(14)12-6/h1H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDJCRSIMJHOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)C(=O)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369670
Record name 4,5,7-trichloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828911-72-4
Record name 4,5,7-trichloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,5,7 Trichloro 1h Indole 2,3 Dione and Analogues

Classical Synthetic Approaches to the Indole-2,3-dione Core Relevant to Functionalized Derivatives

Several classical name reactions provide access to the isatin (B1672199) scaffold from aniline (B41778) derivatives. The suitability of each method often depends on the nature and position of the substituents on the starting aniline. researchgate.net For a target like 4,5,7-trichloro-1H-indole-2,3-dione, these methods would necessitate starting from a correspondingly substituted aniline, such as 2,4,6-trichloroaniline.

The Sandmeyer synthesis is one of the oldest and most frequently utilized methods for preparing isatins. chemicalbook.combiomedres.us The process involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.ussynarchive.com This forms an intermediate isonitrosoacetanilide, which is then isolated and cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin. synarchive.comscielo.brwikipedia.org

This method is particularly effective for anilines bearing electron-withdrawing groups and has been successfully applied to prepare di- and tri-substituted isatins. scielo.brresearchgate.netwright.edu The synthesis of 4,7-dichloro-1H-indole-2,3-dione and 5,7-dichloro-1H-indole-2,3-dione has been documented, showcasing the utility of this approach for halogenated derivatives. researchgate.netresearchgate.net However, a significant limitation of the Sandmeyer route can be the formation of regioisomeric mixtures when using meta-substituted anilines, and solubility issues can arise with highly lipophilic starting materials. nih.govscielo.br

Considered a robust alternative to the Sandmeyer method, the Stolle synthesis is well-suited for producing both substituted and unsubstituted isatins. nmc.gov.inwikipedia.org This two-step procedure begins with the acylation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. dergipark.org.trchemicalbook.comsynarchive.com The subsequent step is an intramolecular Friedel-Crafts reaction, where the intermediate is cyclized using a Lewis acid catalyst such as aluminum trichloride, boron trifluoride, or titanium tetrachloride, to afford the final isatin. nmc.gov.inwikipedia.orgresearchgate.net The Stolle method is particularly useful for the synthesis of N-substituted isatins. chemicalbook.com

The Martinet synthesis involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid or its hydrate. researchgate.netwikipedia.org This reaction, typically conducted in the absence of oxygen, initially forms a 3-hydroxy-2-oxindole derivative (a dioxindole). wikipedia.org Subsequent oxidative decarboxylation yields the desired isatin. researchgate.net This method is valuable for preparing oxindole (B195798) derivatives, which are themselves important biological structures. wikipedia.org The applicability of this route to highly halogenated anilines would depend on the reactivity of the aminoaromatic precursor under the condensation conditions.

The Gassman synthesis provides another general route to isatins, proceeding through a different type of intermediate. scielo.brresearchgate.net The process starts with the conversion of an aniline to a 3-methylthio-2-oxindole intermediate. nmc.gov.inbiomedres.us This intermediate is then oxidized to produce the corresponding isatin. dergipark.org.tr The method is versatile and can be applied to anilines with varying electronic substituents. scielo.br For instance, the synthesis involves reacting an N-halo species with a methylthioacetate ester to form an azasulfonium salt, which rearranges to the 3-methylthio-2-oxindole. wright.edu Final oxidation, for example with N-chlorosuccinimide followed by hydrolysis, yields the isatin. biomedres.uswright.edu

Table 1: Overview of Classical Isatin Synthesis Methods

Synthesis Method Key Reactants Key Intermediate Notes on Functionalized Derivatives
Sandmeyer Aniline, Chloral Hydrate, Hydroxylamine HCl Isonitrosoacetanilide Effective for electron-withdrawing groups; used for di- and tri-substituted anilines. scielo.brresearchgate.net
Stolle Arylamine, Oxalyl Chloride, Lewis Acid Chlorooxalylanilide Robust alternative for substituted isatins; useful for N-substituted derivatives. nmc.gov.inchemicalbook.com
Martinet Aniline, Mesoxalic Acid Ester 3-Hydroxy-2-oxindole Primarily for dioxindole synthesis, which can be oxidized to isatin. researchgate.netwikipedia.org
Gassman Aniline, Methylthioacetate derivative 3-Methylthio-2-oxindole General method insensitive to electronic nature of substituents. scielo.brwright.edu

Targeted Halogenation Strategies for Indole-2,3-diones

The electrophilic substitution of the isatin ring can be achieved using various halogenating agents. The positions most susceptible to attack are typically C5 and C7. Research has shown that trichloroisocyanuric acid (TCCA) in concentrated sulfuric acid is an efficient and regioselective reagent for the chlorination of isatin. researchgate.net

Under these conditions, the reaction of isatin with TCCA can be controlled to yield specific products. For example, the use of TCCA has been reported to produce 5-chloroisatin (B99725) in high yield. wright.edu Employing an excess of TCCA under the same conditions leads to the formation of 5,7-dichloroisatin (B1293616). researchgate.net This demonstrates that a stepwise halogenation is possible, which could potentially be a route to obtaining the 4,5,7-trichloro derivative by starting with an isatin that is already substituted at the 4-position.

Table 2: Research Findings on Direct Chlorination of Isatin

Starting Material Reagent Conditions Product(s) Yield
Isatin Trichloroisocyanuric Acid (TCCA) H₂SO₄ 5-Chloroisatin 72% wright.edu
Isatin Excess Trichloroisocyanuric Acid (TCCA) H₂SO₄ 5,7-Dichloroisatin 85% researchgate.net

Compound Index

Table 3: List of Mentioned Chemical Compounds

Compound Name Synonym(s) Molecular Formula
This compound 4,5,7-Trichloroisatin C₈H₂Cl₃NO₂
1H-Indole-2,3-dione Isatin C₈H₅NO₂
2,4,6-Trichloroaniline C₆H₄Cl₃N
4,7-Dichloro-1H-indole-2,3-dione 4,7-Dichloroisatin C₈H₃Cl₂NO₂
5,7-Dichloro-1H-indole-2,3-dione 5,7-Dichloroisatin C₈H₃Cl₂NO₂
5-Chloro-1H-indole-2,3-dione 5-Chloroisatin C₈H₄ClNO₂
Chloral Hydrate 2,2,2-Trichloro-1,1-ethanediol C₂H₃Cl₃O₂
Hydroxylamine Hydrochloride ClH₄NO
Isonitrosoacetanilide 2-(Hydroxyimino)-N-phenylacetamide C₈H₈N₂O₂
Sulfuric Acid H₂SO₄
Oxalyl Chloride C₂Cl₂O₂
Aluminum Trichloride AlCl₃
Boron Trifluoride BF₃
Titanium tetrachloride TiCl₄
Mesoxalic Acid C₃H₂O₅
3-Hydroxy-2-oxindole Dioxindole C₈H₇NO₂
3-Methylthio-2-oxindole C₉H₉NOS
N-Chlorosuccinimide NCS C₄H₄ClNO₂
Trichloroisocyanuric Acid TCCA C₃Cl₃N₃O₃
N-acetyl-2,4,6-trichloroaniline C₈H₆Cl₃NO

Regioselective Introduction of Multiple Chlorine Atoms on the Indole (B1671886) Ring

The regioselective introduction of multiple chlorine atoms onto an indole ring to produce compounds like this compound is a significant synthetic challenge. The inherent reactivity of the indole nucleus typically directs electrophilic substitution to the C-3 position, followed by C-5 and C-7. researchgate.net However, for the synthesis of polychlorinated isatins, direct chlorination of the pre-formed isatin ring system is a more common and effective strategy.

The Sandmeyer isatin synthesis is a foundational method for creating a variety of substituted isatins. scielo.brnih.gov This process, however, can lead to mixtures of regioisomers, particularly when dealing with substituted anilines as starting materials. scielo.brscielo.br This lack of regioselectivity often necessitates alternative approaches to obtain specific substitution patterns. scielo.brscielo.br

For instance, studies on the chlorination of isatin itself have shown that the positions of chlorination can be controlled by the reaction conditions and the chlorinating agent used. The electrophilic aromatic substitution on the isatin ring preferentially occurs at the C-5 and C-7 positions. researchgate.net This preference is a key factor in developing synthetic routes to polychlorinated derivatives.

Utilization of Halogenating Agents (e.g., Trichloro-isocyanuric Acid)

Trichloroisocyanuric acid (TCCA) has emerged as a highly effective reagent for the chlorination of isatins. scielo.br Its use, often in conjunction with a strong acid catalyst like sulfuric acid, allows for controlled and high-yielding chlorination reactions. scielo.br Research has demonstrated that TCCA in sulfuric acid is an efficient system for the regioselective chlorination of isatin, leading to the formation of 5-chloroisatin and 5,7-dichloroisatin in excellent yields. scielo.br

Further investigations into the chlorination of substituted isatins with TCCA have revealed its capacity to produce polychlorinated products. scielo.br For example, the reaction of 5-methylisatin (B515603) with varying molar ratios of TCCA in sulfuric acid resulted in the formation of different polychlorinated derivatives. scielo.br This highlights the tunability of the reaction to achieve desired levels of chlorination.

The mechanism is believed to involve the formation of a superelectrophilic species, which can efficiently transfer a chlorine cation (Cl+) to the aromatic ring of the isatin. researchgate.net This method provides a powerful tool for the synthesis of chlorinated isatins that might be difficult to access through other routes.

Novel and Environmentally Benign Synthetic Routes to Chlorinated Isatins

The development of environmentally benign synthetic methods is a growing area of focus in chemical synthesis. nih.gov For chlorinated isatins, this includes exploring greener solvents and catalysts. One approach has been the use of a water-ethanol mixture as a solvent, which is considered more environmentally friendly. researchgate.net This system has been shown to be effective for certain isatin derivatization reactions, offering operational simplicity and good to excellent yields. researchgate.net

While traditional methods for electrophilic chlorination often rely on toxic and corrosive reagents like chlorine gas or hypochlorite (B82951) salts, modern approaches seek to utilize safer alternatives. nih.gov The use of reagents like TCCA can be considered a step in this direction, as it is a solid and more manageable chlorinating agent. scielo.br

Furthermore, research into bio-inspired catalytic systems, such as those mimicking the action of chloroperoxidase, offers a potential future pathway for greener chlorination reactions. nih.gov These systems aim to use environmentally benign oxidants like hydrogen peroxide. nih.gov

Synthetic Transformations from Indole Precursors to this compound

The synthesis of this compound can also be approached by performing the chlorination on an indole precursor prior to the formation of the isatin ring. This multi-step approach allows for the strategic installation of chlorine atoms at specific positions.

One potential pathway involves the initial chlorination of an indole derivative, followed by oxidation to form the 2,3-dione functionality. The synthesis of various substituted indoles is well-established, providing a range of potential starting materials. orgsyn.org For example, methods exist for preparing indoles with substituents at the 4, 5, 6, and 7-positions. orgsyn.org

The challenge in this approach lies in achieving the desired 4,5,7-trichloro substitution pattern on the indole ring before oxidation. This would likely require a carefully planned sequence of protection, directed halogenation, and deprotection steps to control the regioselectivity of the chlorination reactions.

Below is a table summarizing the synthetic methodologies discussed:

Methodology Key Features Advantages Limitations
Regioselective Chlorination Direct chlorination of the isatin ring.Good control over C-5 and C-7 substitution.Can lead to mixtures of isomers depending on the substrate.
Trichloroisocyanuric Acid (TCCA) Use of a solid, effective chlorinating agent with a strong acid catalyst.High yields, good regioselectivity for 5- and 5,7-dichloro products.Can lead to polychlorination if not carefully controlled.
Environmentally Benign Routes Use of greener solvents like water-ethanol mixtures.Reduced environmental impact, operational simplicity.May not be applicable to all desired chlorination patterns.
Transformation from Indole Precursors Chlorination of an indole derivative followed by oxidation to the isatin.Allows for strategic, stepwise introduction of chlorine atoms.Can be a lengthy, multi-step process requiring careful control of regiochemistry.

Chemical Reactivity and Derivatization of 4,5,7 Trichloro 1h Indole 2,3 Dione

Reactions at the Indole (B1671886) Nitrogen (N1-Substitutions)

The nitrogen atom (N1) of the indole ring in 4,5,7-trichloroisatin is acidic and can be readily deprotonated by a suitable base to form the corresponding anion. This anion serves as a potent nucleophile, facilitating a variety of substitution reactions at the N1 position.

Common N1-substitution reactions include alkylation, acylation, and sulfonylation. While specific studies on 4,5,7-trichloroisatin are limited, the general reactivity of isatins suggests that these transformations are feasible. For instance, N-alkylation can be achieved using various alkyl halides in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF). The choice of the alkylating agent can introduce a wide array of functional groups, thereby modifying the steric and electronic properties of the molecule.

N-acylation can be accomplished using acid chlorides or anhydrides, often in the presence of a base to neutralize the generated acid. Similarly, N-sulfonylation with sulfonyl chlorides provides N-sulfonylated derivatives. These N-substituted products are valuable intermediates for further synthetic manipulations.

Reaction TypeReagents and ConditionsExpected Product
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF)N-Alkyl-4,5,7-trichloroisatin
N-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N)N-Acyl-4,5,7-trichloroisatin
N-SulfonylationSulfonyl chloride, Base (e.g., Pyridine)N-Sulfonyl-4,5,7-trichloroisatin

Transformations at the Carbonyl Centers (C2 and C3)

The vicinal carbonyl groups at the C2 and C3 positions are key reactive sites in 4,5,7-trichloroisatin. The C3-carbonyl typically exhibits higher electrophilicity and is more susceptible to nucleophilic attack.

One of the most common reactions at the C3-carbonyl is the Knoevenagel condensation. This reaction involves the condensation with active methylene (B1212753) compounds in the presence of a base, leading to the formation of a new carbon-carbon double bond at the C3 position.

The carbonyl groups can also undergo reduction. Selective reduction of the C3-carbonyl can be achieved using specific reducing agents, leading to the corresponding 3-hydroxy-2-oxindoles. Further reduction can yield the 2-oxindole or even the fully reduced indole derivative. Conversely, oxidation of the isatin (B1672199) ring is also possible, although less common for this highly chlorinated derivative.

Condensation reactions with various nucleophiles, such as amines and hydrazines, at the C3-carbonyl are also well-documented for isatins in general, leading to the formation of imines, hydrazones, and other related derivatives. These reactions are often catalyzed by acids.

Electrophilic Aromatic Substitution on the Chlorinated Benzene (B151609) Ring

The benzene ring of 4,5,7-trichloro-1H-indole-2,3-dione is heavily substituted with three electron-withdrawing chlorine atoms. This, combined with the deactivating effect of the dicarbonyl system, renders the aromatic ring highly electron-deficient and thus, significantly deactivated towards electrophilic aromatic substitution.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the remaining C6 position would require harsh reaction conditions. The strong deactivating effect of the existing substituents makes further electrophilic substitution challenging and, in many cases, impractical. The inherent reactivity of the indole nucleus itself, particularly at the N1 and carbonyl positions, generally provides more favorable sites for chemical modification.

Ring Expansion and Rearrangement Reactions

Isatin and its derivatives are known to undergo various ring expansion and rearrangement reactions, leading to the formation of larger heterocyclic systems such as quinolines and quinazolines. While specific examples for 4,5,7-trichloroisatin are not extensively reported, the general reactivity patterns of isatins can be extrapolated.

For instance, the reaction of isatins with certain reagents can induce a rearrangement of the five-membered ring, leading to the formation of six-membered heterocyclic structures. These transformations often proceed through complex mechanisms involving ring-opening and subsequent ring-closing steps.

Dimerization and Oligomerization Studies of Chlorinated Indole-2,3-diones

The dimerization and oligomerization of isatin derivatives can lead to the formation of complex structures, including indigo (B80030) and indirubin (B1684374) dyes. The formation of indigo-type dyes typically involves the reductive coupling of two isatin molecules. While the synthesis of indigo from various isatin precursors is well-known, specific studies on the dimerization of 4,5,7-trichloroisatin to form the corresponding chlorinated indigo dye are not widely available in the literature. The electronic effects of the chlorine substituents would likely influence the course and efficiency of such reactions.

Functional Group Interconversions on the Trichloro-Isatin Scaffold

The chlorine atoms on the benzene ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAAr) reactions, although this would require highly activated nucleophiles and stringent reaction conditions due to the already electron-rich nature of the chlorine atoms.

Other functional group interconversions could involve the transformation of the carbonyl groups, as discussed in section 3.2, or modifications of substituents introduced at the N1 position. The versatility of the isatin scaffold allows for a wide range of synthetic transformations, enabling the generation of a diverse library of derivatives with potentially interesting chemical and biological properties.

Structure Activity Relationship Sar Studies of Polyhalogenated Indole 2,3 Diones

Impact of Chlorine Substitution Pattern on Molecular Recognition and Biological Interactions

The strategic placement of chlorine atoms on the isatin (B1672199) ring is a key determinant of the molecule's interaction with biological targets and its resulting activity profile.

Positional Effects of Halogenation (e.g., C4, C5, C7) on Activity Profiles

The location of halogen substituents on the aromatic ring of the isatin core has a profound impact on biological activity. Research has shown that substitution at specific positions is crucial for enhancing particular therapeutic effects.

C5 Position: Halogenation at the C5 position has been shown to be a significant factor in the antitubercular activity of isatin derivatives. nih.gov In studies on monoamine oxidase (MAO) inhibitors, a halogen substitution at the C5 position of the isatin benzyloxy moiety was found to increase the molecule's affinity for MAO-B. nih.gov Furthermore, the C5 position of the indole (B1671886) moiety can accommodate chlorine atoms, which can form additional halogen bond interactions with amino acid residues like Leu764 and/or Thr766 in the protein pocket of certain targets. nih.gov

C7 Position: The introduction of a halogen at the C7 position of the isatin nucleus is considered an essential structural modification for achieving favorable antibacterial activity. nih.gov In one study, the addition of a bromide at the 7-position of an isatin derivative was shown to increase its cytotoxic effect on tumor cells. mdpi.com

Studies on various substituted isatins have consistently highlighted the importance of the substitution pattern. For instance, in a series of isatin-thiosemicarbazone hybrids evaluated for antitubercular activity, it was revealed that halogenation at the C5 position, along with substitution at the N1 position, influenced the compound's efficacy. nih.gov Similarly, research into phthalimide, an isomer of isatin, showed that C5 substitution leads to potent and selective MAO-B inhibitors. nih.gov

Table 1: Effect of Halogen Position on Biological Activity of Isatin Derivatives

Position Halogen Effect Biological Activity
C5 Influences activity Antitubercular nih.gov
C5 Increases affinity MAO-B Inhibition nih.gov
C7 Essential for activity Antibacterial nih.gov
C6 Increases selectivity MAO-B Inhibition nih.gov

Influence of Multiple Chlorine Atoms on Target Binding Affinity

The presence of multiple halogen atoms on the isatin ring can lead to a significant enhancement of biological activity. A study involving a series of multi-substituted isatin derivatives found that tri-halogenation at the 5-, 6-, and 7-positions resulted in compounds with higher inhibitory activity against leukemia cells (K562). mdpi.com Among these, compound 4l , a tri-substituted derivative, demonstrated the most potent inhibitory activity against three cancer cell lines: human leukemia (K562), human hepatocellular carcinoma (HepG2), and human colon carcinoma (HT-29). mdpi.com This suggests that the cumulative electron-withdrawing effects and the potential for multiple points of interaction with a biological target, afforded by the three chlorine atoms in 4,5,7-trichloro-1H-indole-2,3-dione, could be responsible for enhanced binding affinity and potent bioactivity.

Role of N-Substitution in Modulating the Activity of Halogenated Isatins

Modification at the N1 position of the isatin ring is another critical factor that modulates the biological activity of halogenated derivatives. The substitution of the hydrogen atom on the N1 position is a key reaction for functionalizing isatins. mdpi.com

Structure-activity relationship studies have revealed that N-alkylation can significantly enhance the biological profile of these compounds. nih.gov For example, N-benzylation or N-methylation of the isatin moiety has been shown to play a pivotal role in the compound's antitubercular and antibacterial properties. nih.gov In another study, an N¹-alkylated isatin derivative demonstrated promising anti-neuroinflammatory activity. researchgate.net The introduction of substituents at the N1 position was also found to influence the antitubercular activity of isatin-thioacetazone hybrids. nih.gov

However, the effect of N-substitution is not universally enhancing for all biological targets. In the case of phthalimide-based MAO-B inhibitors, N-substitution resulted in molecules that were largely devoid of inhibitory characteristics. nih.gov This highlights that the impact of N-substitution is highly dependent on the specific biological target and the nature of the substituent itself.

Conformational Analysis and its Correlation with Biological Potency

A thorough understanding of the conformational behavior of drug-like molecules is often a prerequisite for comprehending their biological activity. mdpi.com The three-dimensional shape of a molecule is a vital factor in drug design and can be decisive for its bioactivity. mdpi.com

Conformational analysis can be performed using experimental methods, such as Nuclear Magnetic Resonance (NMR), and computational approaches like Monte Carlo energy minimizations and molecular dynamics (MD) simulations. mdpi.com These techniques provide insight into the preferred conformations of a ligand, which is essential for studying ligand-receptor interactions. mdpi.com For example, the binding of isatin analogues to the hMAO-B enzyme has been explained by a specific interaction with the substrate cavity, where the C2 carbonyl and the dioxindolyl NH are involved. nih.gov The precise conformation adopted by the halogenated isatin derivative within the binding pocket of its target is therefore a key determinant of its biological potency.

Mechanistic Investigations of Biological Activities Mediated by 4,5,7 Trichloro 1h Indole 2,3 Dione Analogues

Modulation of Enzyme Activities by Isatin (B1672199) Derivatives

Isatin and its derivatives are recognized for their ability to inhibit a wide range of enzymes, a characteristic that forms the basis of their diverse biological effects. The isatin scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors.

Isatin is an endogenous, reversible inhibitor of monoamine oxidase (MAO), with a greater selectivity for the MAO-B isozyme than for MAO-A. acs.org MAO enzymes are critical in the catabolism of neurotransmitters in both the central and peripheral nervous systems, making them a key target for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. acs.org The inhibition of MAO by isatin derivatives can lead to an increase in the levels of neurotransmitters such as dopamine (B1211576) in the brain. acs.org

The mechanism of inhibition is often competitive and reversible. rsc.org Structure-activity relationship studies have shown that substitutions at various positions on the isatin ring can significantly enhance inhibitory potency and selectivity. For instance, substitutions at the C5 and C6 positions with groups like benzyloxy have been shown to be effective for MAO-B inhibition. acs.org The addition of a phenyl group at the N1 position has also been noted to improve the activity of isatin derivatives. nih.gov The inhibitory potency of isatin derivatives against MAO is influenced by their hydrophobicity. nih.gov

Several studies have synthesized and evaluated various isatin derivatives for their MAO inhibitory activity. For example, isatin-based benzyloxybenzaldehyde derivatives have been shown to be potent and selective MAO-B inhibitors. rsc.orgnih.gov Similarly, sulfonyl isatin derivatives have demonstrated promising inhibitory activity against both MAO-A and MAO-B. rsc.org

Inhibitory Activity of Selected Isatin Derivatives against MAO-A and MAO-B
CompoundTargetIC50 (µM)Reference
IsatinMAO-A15 (Ki) nih.gov
IsatinMAO-B3 (Ki) nih.gov
Compound ISB1MAO-B0.124 ± 0.007 nih.gov
Compound ISFB1MAO-A0.678 ± 0.006 nih.gov
Compound ISFB1MAO-B0.135 ± 0.002 nih.gov
5-(4-phenylbutyl)isatinMAO-B0.00066 researchgate.net
5-phenylisatinMAO-A0.562 researchgate.net

Beyond MAO, isatin analogues have been shown to inhibit a variety of other crucial enzymes.

DJ-1: The DJ-1 protein, encoded by the PARK7 gene, is implicated in both cancer and Parkinson's disease. nih.gov Based on the homodimeric structure of DJ-1, a series of bis-isatin derivatives have been designed as dimeric inhibitors. nih.gov One such derivative, DM10, which has a C10 alkylene chain linker, demonstrated potent inhibitory activity against the deglycase activity of DJ-1 by binding covalently to its homodimer. nih.govsigmaaldrich.com

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is involved in pathologies such as those caused by Helicobacter pylori. nih.gov Isatin-derived bis-Schiff bases and their copper(II) complexes have been synthesized and shown to be potent urease inhibitors, with some compounds exhibiting activity significantly better than the standard inhibitor, thiourea. rsc.orgrsc.org Isatin-3-thiosemicarbazones have also been identified as potent inhibitors of human urease. nih.gov

α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com Numerous isatin derivatives have been developed as α-glucosidase inhibitors. mdpi.comnih.govnih.gov For example, a series of isatin-thiazole derivatives displayed potent α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug, acarbose. mdpi.com Chromone-isatin derivatives have also shown excellent inhibitory activity against yeast α-glucosidase. nih.gov The mechanism of inhibition for some of these derivatives has been identified as competitive. acs.org

Inhibitory Activity of Isatin Derivatives against Various Enzymes
Derivative TypeEnzyme TargetPotency (IC50)Reference
Bis-isatin derivative (DM10)DJ-1Potent inhibitor nih.govsigmaaldrich.com
Isatin-derived bis-Schiff base (Compound 3b)Urease2.32 ± 0.11 µM rsc.org
Isatin-derived bis-Schiff base Cu(II) complex (Compound 5d)UreaseComparable to vincristine (B1662923) (1.29 ± 0.06 vs. 1.03 ± 0.04 µM) rsc.org
Isatin-thiazole derivative (Compound 6p)α-Glucosidase5.36 ± 0.13 µM mdpi.com
Chromone-isatin derivative (Compound 6j)α-Glucosidase3.18 ± 0.12 µM nih.gov

Interaction with Ion Channels and Transporters

Isatin derivatives also exert significant effects through their interaction with ion channels and transporters, modulating their function and influencing cellular excitability and signaling.

A prominent example of ion channel modulation by an isatin analogue is the action of 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309) on the intermediate-conductance calcium-activated potassium channel, KCa3.1. chapman.edunih.gov KCa3.1 channels are involved in regulating the membrane potential in various cell types, including those of the immune and vascular systems. nih.govnih.gov

NS309, a dichloro-oxime analogue of isatin, acts as a potent positive allosteric modulator, or "superagonist," of KCa3.1. chapman.edunih.gov It significantly increases the channel's sensitivity to intracellular calcium. For instance, in inside-out patch-clamp experiments, 10 µM of NS309 shifted the calcium EC50 for KCa3.1 activation from 430 nM to a much more sensitive 31 nM. chapman.edunih.gov This potentiation is reciprocal, as higher intracellular calcium concentrations also increase the potency of NS309. chapman.edunih.gov

The modulatory effects of isatin analogues extend to influencing the fundamental gating mechanisms of membrane proteins. In the case of NS309 and the KCa3.1 channel, molecular modeling and mutagenesis studies have provided insights into the binding site and mechanism of action. chapman.edunih.gov NS309 is proposed to bind at the interface between the S4-S5 linker of the KCa3.1 channel and the N-lobe of the associated calmodulin protein. chapman.edunih.gov This interaction is thought to stabilize the open state of the channel's inner gate, thereby increasing the probability of the channel being open. chapman.edu

More broadly, isatin itself has been shown to interact with various membrane proteins and receptors. For example, it acts as an antagonist of atrial natriuretic peptide (ANP) function, likely by interacting with natriuretic peptide receptors. nih.gov

Cellular Pathway Modulation

The modulation of enzymes and ion channels by isatin derivatives ultimately translates into the regulation of broader cellular pathways. For instance, the inhibition of DJ-1 by the bis-isatin derivative DM10 was found to significantly enhance apoptosis and ferroptosis in cancer cell lines, suggesting a role in modulating cell death pathways. nih.govsigmaaldrich.com

Furthermore, the neuroprotective effects of some isatin-based MAO inhibitors have been linked to the reduction of cell death in neuronal cell models. rsc.org The interaction of isatin with proteins like pyruvate (B1213749) kinase suggests a potential influence on metabolic pathways such as glycolysis. nih.gov The diverse biological activities reported for isatin derivatives, including anticancer and antiviral effects, are a direct consequence of their ability to interfere with and modulate critical cellular signaling and metabolic pathways. nih.govmdpi.com

Regulation of Inflammatory Responses in Cellular Models (e.g., Microglia)

The inflammatory response, a critical component of the body's defense mechanism, can become detrimental when dysregulated, contributing to various pathologies. Microglia, the resident immune cells of the central nervous system (CNS), are key players in neuroinflammation. Isatin derivatives have emerged as potential modulators of these inflammatory processes.

Research into the anti-inflammatory effects of isatin-based compounds has revealed their ability to suppress the production of pro-inflammatory mediators. Studies on related compounds have shown that they can inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous inflammatory genes. plos.orgnih.govnih.gov For instance, certain indole (B1671886) derivatives have been demonstrated to prevent the translocation of the NF-κB p65 subunit to the nucleus in microglia, thereby downregulating the expression of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). plos.org While direct studies on 4,5,7-trichloro-1H-indole-2,3-dione in microglia are limited, the known anti-inflammatory properties of halogenated indoles suggest a similar mechanism of action. The electron-withdrawing nature of the chlorine atoms at positions 4, 5, and 7 is expected to influence the molecule's electronic distribution, potentially enhancing its interaction with protein targets within the NF-κB signaling cascade.

Furthermore, the activation of Notch signaling has been implicated in microglia activation. Inhibition of this pathway has been shown to reduce the expression of inflammatory mediators. plos.org It is plausible that trichlorinated isatin analogues could interfere with this pathway, contributing to their anti-inflammatory effects. The table below summarizes the effects of related compounds on inflammatory markers.

Compound TypeCellular ModelKey FindingsReference
Isatin-based hydrazonesLPS-intoxicated SH-SY5Y cellsDecreased production of pro-inflammatory cytokines (IL-6, TNF-α) and NF-κB.Generic finding
Notch signaling inhibitor (DAPT)Hypoxic microglia (BV-2 cells and primary microglia)Reduced expression of inflammatory mediators and inhibited NF-κB/p65 expression and translocation. plos.org
KaempferolLPS-induced microgliaInhibited ROS generation and reduced expression of pro-inflammatory mediators by downregulating the p38 MAPK/JNK/NF-κB signaling pathway. nih.gov

Mechanisms of Apoptosis Modulation

Apoptosis, or programmed cell death, is a vital physiological process, and its dysregulation is a hallmark of cancer. Isatin derivatives have been extensively investigated for their pro-apoptotic potential in various cancer cell lines.

The induction of apoptosis by isatin analogues often involves the intrinsic and/or extrinsic pathways. A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govnih.gov Some indole compounds have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic ones, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.gov This, in turn, triggers the activation of a cascade of caspases, the executioners of apoptosis. nih.govnih.gov

Specifically, the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7) is a common feature of apoptosis induced by isatin derivatives. nih.gov For instance, certain 5-chloro-indole derivatives have demonstrated the ability to significantly increase the levels of active caspase-3. The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is another hallmark of apoptosis that has been observed with related compounds.

While specific data on this compound is not abundant, the presence of multiple chlorine atoms is anticipated to enhance its electrophilicity and potential for interacting with key apoptotic regulators. The table below outlines the apoptotic mechanisms of related indole derivatives.

Compound/Analogue TypeCancer Cell Line(s)Observed Apoptotic MechanismReference
Isatin derivativesApoptosis-resistant cancer cellsInhibited proliferation, suggesting overcoming of apoptosis resistance. nih.govnih.gov
Indole-3-carbinolLung cancer (H1299)Increased ROS expression, activated apoptosis-related signals (FOXO3/Bim/Bax), and blocked anti-apoptotic proteins (Bcl-2/Bcl-xL). nih.gov
5-Fluoro-1H-indole-2-carboxylic acid (FICA)HeLa cell extractsInhibited apoptosis by modifying the caspase-3 small subunit. nih.gov

Identification and Validation of Molecular Targets in Cellular Systems

The therapeutic efficacy of a compound is intrinsically linked to its interaction with specific molecular targets. For isatin derivatives, a primary area of investigation has been the inhibition of protein kinases, which are crucial regulators of various cellular processes, including proliferation, survival, and differentiation. mdpi.comnih.gov

The oxindole (B195798) scaffold, a core component of isatin, is known to occupy the hinge region of the ATP binding domain in numerous kinases. mdpi.com The substitution pattern on the indole ring, including the presence of halogens, can significantly influence the binding affinity and selectivity for different kinases. While the precise molecular targets of this compound have not been definitively elucidated, related halogenated indole derivatives have shown inhibitory activity against a range of kinases. nih.gov

The table below lists some of the identified molecular targets for various indole derivatives.

Compound/Analogue TypeIdentified/Proposed Molecular Target(s)Therapeutic ImplicationReference
Isatin analoguesTyrosine kinases, histone deacetylase, tubulin, ERK1/2Anticancer mdpi.com
Indirubin (B1684374) derivativesCyclin-dependent kinases (CDKs)AnticancerGeneric finding
Indole-based topoisomerase inhibitorsTopoisomerase I/IIAnticancer nih.gov

Computational and Theoretical Studies on 4,5,7 Trichloro 1h Indole 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 4,5,7-trichloro-1H-indole-2,3-dione, these methods can predict its geometry, stability, and electronic characteristics, which are crucial for predicting its reactivity and interactions.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to determine optimized molecular geometry, analyze frontier molecular orbitals (HOMO and LUMO), and calculate various electronic properties. chemrxiv.orgdntb.gov.ua While specific DFT studies on this compound are not extensively documented in reviewed literature, the methodology is frequently applied to related indole (B1671886) structures. chemrxiv.org

For instance, DFT calculations on indole derivatives are used to understand the effects of substituents on the molecule's photophysical and photochemical properties. chemrxiv.org Such studies typically involve optimizing the ground-state geometry using a specific functional, like B3LYP, with various basis sets. chemrxiv.orgdntb.gov.ua This process provides insights into bond lengths, bond angles, and torsion angles. For closely related dichlorinated isatins, such as 4,7-dichloro-1H-indole-2,3-dione and 5,7-dichloro-1H-indole-2,3-dione, experimental geometries have been determined through single-crystal X-ray diffraction, which can serve as a benchmark for the accuracy of DFT-optimized structures. researchgate.netresearchgate.net These experimental studies reveal a near-planar molecular structure where molecules in the crystal lattice form dimers through hydrogen bonds. researchgate.netresearchgate.net

DFT also allows for the calculation of electronic properties like the HOMO-LUMO gap, which is an indicator of kinetic stability, and the generation of Molecular Electrostatic Potential (MEP) maps to identify regions of electrophilic and nucleophilic reactivity. mdpi.com

Analysis of Tautomeric Forms and Energetic Characteristics

Isatin (B1672199) and its derivatives can exist in different tautomeric forms, most commonly the keto and enol forms. Computational chemistry provides a means to analyze the relative stabilities of these tautomers. By calculating the energies of each form, researchers can predict the predominant tautomer in different environments, such as in the gas phase or in various solvents. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are crucial for understanding how a ligand, such as this compound, interacts with a biological target, typically a protein. nih.govnih.gov

This technique can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in the interaction, and characterize the conformational changes that may occur upon binding. nih.govnih.gov For example, MD simulations performed on 6,7-dichloro-1H-indole-2,3-dione-3-oxime (a derivative of a related compound) bound to the KCa3.1 potassium channel showed how the ligand binding stabilizes the open state of the channel gate. nih.gov Similarly, MD simulations are used to investigate the binding mechanisms of inhibitors to their target enzymes, providing a theoretical basis for developing more efficient drugs. frontiersin.org A typical MD simulation run, often for durations like 100 nanoseconds, can confirm the stability of a docked complex and analyze the persistence of interactions like hydrogen bonds. nih.govnih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule ligand within the binding site of a target protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies are instrumental in proposing the mechanism of action for potential drug candidates. nih.gov By docking a ligand like this compound into the active site of a known biological target, researchers can predict its binding orientation and estimate its binding affinity, often expressed as a docking score. nih.gov

These studies can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein. nih.govrsc.org For instance, docking studies on various indole-based compounds have successfully predicted their binding modes within the active sites of targets like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), providing a rationale for their observed biological activity. nih.gov The results from docking can guide further experimental work by highlighting which parts of the molecule are most important for binding.

In Silico Screening and Lead Optimization

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This process often involves molecular docking of thousands of compounds, which are then ranked based on their predicted binding affinities. This allows for the prioritization of a smaller number of promising candidates for experimental testing.

Following the identification of a "hit" compound, in silico methods can be used for lead optimization. nih.gov This involves generating analogues of the hit compound and evaluating them computationally to identify modifications that could improve binding affinity, selectivity, or pharmacokinetic properties. nih.gov This iterative cycle of design, computational evaluation, and synthesis is a cornerstone of modern drug discovery, enabling a more focused and efficient search for new therapeutic agents.

Advanced Computational Methods for Molecular Characterization

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how neighboring molecules interact. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Given the structure of this compound, the following intermolecular contacts would be of primary interest:

Hydrogen Bonding: The presence of the N-H group suggests the formation of hydrogen bonds, likely with the carbonyl oxygen atoms (O=C) of adjacent molecules. This is a common feature in the crystal structures of isatin derivatives.

Halogen Bonding: The chlorine atoms at positions 4, 5, and 7 can participate in halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on a neighboring molecule.

π-π Stacking: The planar aromatic and heterocyclic rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

A detailed Hirshfeld analysis would provide a quantitative breakdown of these interactions. While specific data for this compound is not available, a hypothetical data table illustrating the kind of information that would be generated is presented below.

Hypothetical Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Intermolecular ContactContributing AtomsPercentage Contribution (%)
Hydrogen BondsN-H···OData not available
Halogen BondsC-Cl···O, C-Cl···NData not available
π-π StackingAromatic/Heterocyclic RingsData not available
van der Waals ContactsH···H, C···H, Cl···H, etc.Data not available

The red spots on the dnorm surface, a graphical output of the analysis, would highlight the specific locations of these close contacts, providing a visual representation of the key interactions governing the crystal packing of this compound.

Potential Energy Distribution (PED) Analysis for Vibrational Modes

Potential Energy Distribution (PED) analysis is a computational technique used to assign the vibrational modes observed in infrared (IR) and Raman spectroscopy. It calculates the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular vibrational frequency. This allows for a precise understanding of the molecular motions associated with each spectral peak.

A PED analysis for this compound would involve first calculating the optimized molecular geometry and vibrational frequencies using a suitable level of theory, such as Density Functional Theory (DFT). The PED would then be calculated to correlate these theoretical frequencies with specific atomic movements.

Key vibrational modes that would be characterized by a PED analysis for this molecule include:

N-H Stretching: The stretching vibration of the amine group, typically observed in the range of 3200-3400 cm⁻¹.

C=O Stretching: The stretching vibrations of the two carbonyl groups in the dione (B5365651) moiety, which would likely appear as distinct peaks in the IR spectrum.

C-Cl Stretching: The stretching vibrations of the carbon-chlorine bonds.

Aromatic Ring Vibrations: The characteristic stretching and bending vibrations of the benzene (B151609) and pyrrole (B145914) rings.

The results of a PED analysis are typically presented in a table that lists the calculated vibrational frequencies and the percentage contribution of different internal coordinates to each mode. The lack of published experimental or computational vibrational spectra for this compound prevents the generation of a specific data table. However, a hypothetical table structure is provided below to illustrate the expected output.

Hypothetical Potential Energy Distribution (PED) for Selected Vibrational Modes of this compound

Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)PED (%)Assignment
Data not availableData not availableData not availableν(N-H)
Data not availableData not availableData not availableν(C=O)asymmetric
Data not availableData not availableData not availableν(C=O)symmetric
Data not availableData not availableData not availableν(C-Cl)
Data not availableData not availableData not availableAromatic ν(C=C)

Such an analysis would be crucial for the accurate interpretation of the vibrational spectrum of this compound, providing fundamental insights into its molecular structure and bonding.

Advanced Spectroscopic Characterization Techniques in Research on 4,5,7 Trichloro 1h Indole 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of 4,5,7-trichloro-1H-indole-2,3-dione provides key insights into its aromatic and amine protons. In a typical ¹H NMR spectrum, the indole (B1671886) NH proton is expected to appear as a broad singlet at a downfield chemical shift, often in the range of δ 11.0-12.0 ppm, due to the deshielding effects of the adjacent carbonyl groups and its acidic nature. The chemical shift of this proton is also sensitive to the solvent used.

The aromatic region of the spectrum is simplified due to the substitution pattern. The single proton on the benzene (B151609) ring, H-6, is anticipated to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electron-withdrawing effects of the three chlorine atoms and the carbonyl groups.

In related indole-based compounds, aromatic protons typically resonate between δ 6.8 and 8.3 ppm. nih.gov The specific chemical shift of H-6 in this compound would provide valuable data on the electronic environment within the molecule.

Coupling constants (J-values), which measure the interaction between neighboring protons, are critical for determining the connectivity of a molecule. libretexts.orgyoutube.com For this compound, the absence of adjacent protons for H-6 means that no proton-proton coupling will be observed for this signal, resulting in a singlet. This lack of coupling simplifies the spectrum and confirms the substitution pattern. In more complex isatin (B1672199) derivatives, typical coupling constants for ortho, meta, and para protons on the benzene ring are in the ranges of 6-10 Hz, up to 4 Hz, and 0-1 Hz, respectively. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH11.0 - 12.0singlet (broad)N/A
H-67.0 - 8.0singletN/A

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for each of its eight carbon atoms. The two carbonyl carbons (C-2 and C-3) will appear significantly downfield, typically in the range of δ 160-185 ppm, with the C-3 ketone carbonyl usually being more deshielded than the C-2 amide carbonyl. For instance, in N-acetylisatin, the carbonyl carbons are observed at approximately 180.7 ppm and 158.4 ppm.

The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbons bearing the chlorine atoms (C-4, C-5, and C-7) will have their chemical shifts influenced by the electronegativity of chlorine. The remaining aromatic carbons (C-3a, C-6, and C-7a) will also have characteristic shifts. In related indole compounds, the carbon of the methyl group has been observed at δ = 21.2 ppm, while methoxy (B1213986) carbons resonate at δ = 55.7 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)155 - 165
C-3 (C=O)180 - 190
C-3a115 - 125
C-4125 - 135
C-5120 - 130
C-6120 - 130
C-7130 - 140
C-7a145 - 155

Heteronuclear NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful techniques for establishing the complete connectivity of the molecule. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the C-6 and H-6 signals. HMBC reveals longer-range couplings (typically 2-3 bonds), which are crucial for confirming the assignments of the quaternary carbons (carbons without attached protons) by observing their correlations with nearby protons. For example, the NH proton would be expected to show HMBC correlations to C-2, C-3a, and C-7a, while the H-6 proton would correlate to C-4, C-5, C-7, and C-7a.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

In the IR spectrum of this compound, the most characteristic absorptions will be from the carbonyl (C=O) and amine (N-H) stretching vibrations. The N-H stretch is expected as a broad band in the region of 3200-3400 cm⁻¹. The two carbonyl groups will give rise to strong, distinct stretching bands. The lactam (amide) carbonyl at C-2 typically absorbs at a higher frequency (around 1745-1765 cm⁻¹) than the ketone carbonyl at C-3 (around 1720-1740 cm⁻¹). In related compounds like flurazepam, a strong absorption near 1680 cm⁻¹ is attributed to the C=O stretching mode. nih.gov The aromatic C-H stretching vibration will appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C=O stretches are visible in both IR and Raman, C=C and C-Cl bonds often show strong signals in the Raman spectrum. For solid samples, Raman spectroscopy can also provide information about the crystal lattice vibrations (phonons) at low frequencies. uoa.gr In related chlorinated compounds, crystal splittings have been observed for some fundamentals in the solid-state spectra. uoa.gr

Table 3: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3200 - 3400
C-H (aromatic)Stretch3000 - 3100
C=O (amide)Stretch1745 - 1765
C=O (ketone)Stretch1720 - 1740
C=C (aromatic)Stretch1450 - 1600
C-NStretch1200 - 1350
C-ClStretch600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orguomustansiriyah.edu.iq The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with its conjugated system.

The indole ring system, extended by the two carbonyl groups, forms a large chromophore. The intense absorption bands, typically observed below 350 nm, are attributable to π → π* transitions within the aromatic and carbonyl systems. A weaker, longer-wavelength absorption band, which may extend into the visible region, can be assigned to the n → π* transition of the carbonyl groups. This transition involves the excitation of a non-bonding electron from an oxygen atom to an antibonding π* orbital. For the parent 1H-indole-2,3-dione, absorption maxima are observed around 208, 242, 302, and a weak band at 418 nm. researchgate.net The bands at 208, 242, and 302 nm correspond to π → π* transitions, while the weak absorption at 418 nm is attributed to an n → π* transition. researchgate.net The presence of the three chloro substituents on the benzene ring is expected to cause a bathochromic (red) shift in these absorption maxima due to their auxochromic effect.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. Due to the presence of three chlorine atoms, this peak will be accompanied by a characteristic isotopic pattern (M+2, M+4, M+6) resulting from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion provides valuable structural information. libretexts.orgmiamioh.edu For isatin derivatives, a common fragmentation pathway is the loss of a molecule of carbon monoxide (CO) from the C-2 position, a process known as decarbonylation. This would result in a significant fragment ion peak at M-28. Subsequent fragmentation could involve the loss of another CO molecule or the cleavage of the chlorinated ring. The fragmentation of deprotonated plumeran indole alkaloids has been shown to occur via remote hydrogen rearrangements. researchgate.net In some cases, the elimination of a chlorine atom or hydrogen chloride (HCl) may also be observed. The analysis of these fragmentation patterns allows for the confirmation of the proposed structure. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the exact bond lengths, bond angles, and torsional angles of the molecule. This technique also reveals how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding and π-π stacking.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal lattice of this compound would be expected to be stabilized by a network of intermolecular forces. In related chlorinated isatins, common interactions include:

Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor, and the carbonyl oxygens (O2 and O3) are hydrogen bond acceptors. It is common for isatin derivatives to form dimers through N-H···O hydrogen bonds, creating stable, centrosymmetric pairs within the crystal structure. For instance, in 5,7-dichloro-1H-indole-2,3-dione, molecules dimerize through two N-H···O hydrogen bonds. libretexts.org Similarly, the 4,7-dichloro isomer forms dimers via N-H···O hydrogen bonds. researchgate.net

π-Stacking: The planar aromatic and heterocyclic rings of the indole core are capable of engaging in π-π stacking interactions. These can be offset or slipped, where the rings are not perfectly aligned on top of each other. In 4,7-dichloro-1H-indole-2,3-dione, slipped π-π interactions are observed with an inter-centroid distance of 3.8639 Å and an interplanar distance of 3.3478 Å. researchgate.net A weak offset π-π interaction is also noted in the 5,7-dichloro derivative. libretexts.org These interactions are crucial for the stabilization of the extended crystal lattice.

Halogen Bonding: Interactions involving the chlorine atoms might also play a role in the crystal packing, although they are not always observed in similar structures. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Molecular Planarity

A detailed analysis of the molecular geometry would provide insight into the electronic effects of the three chlorine substituents.

Molecular Planarity: Isatin and its derivatives are generally near-planar molecules. For example, the non-hydrogen atoms in 5,7-dichloro-1H-indole-2,3-dione have a mean deviation from planarity of 0.035 Å, libretexts.org and the 4,7-dichloro isomer has a mean deviation of 0.042 Å. researchgate.net It is highly probable that this compound would also exhibit a high degree of planarity.

Bond Lengths and Angles: The precise measurement of bond lengths and angles would reflect the hybridization and electronic environment of each atom. The electron-withdrawing nature of the three chlorine atoms and the two carbonyl groups would influence the bond lengths within the benzene and pyrrole (B145914) rings. For comparison, selected bond lengths and angles for the related compound 5,7-dichloro-1H-indole-2,3-dione are presented below. It would be expected that the C-Cl bond lengths in the target compound would be similar, and the internal angles of the benzene ring might show slight distortions due to the presence of the bulky chlorine substituents.

Table 1: Selected Bond Lengths for 5,7-Dichloro-1H-indole-2,3-dione (Note: This data is for a related compound and is provided for illustrative purposes only.)

BondLength (Å)
Cl1 - C5Data not available
Cl2 - C7Data not available
N1 - C2Data not available
C2 - C3Data not available
C2 - O2Data not available
C3 - O1Data not available
C3 - C8Data not available
C4 - C5Data not available
C5 - C6Data not available
C6 - C7Data not available
C7 - C8Data not available
C8 - N1Data not available
No specific bond length data was found in the search results for this analogue.

Table 2: Selected Bond Angles for 5,7-Dichloro-1H-indole-2,3-dione (Note: This data is for a related compound and is provided for illustrative purposes only.)

AngleDegree (°)
C1-C2-C3Data not available
C2-C3-C8Data not available
C3-C8-N1Data not available
C8-N1-C2Data not available
C4-C5-C6Data not available
C5-C6-C7Data not available
C6-C7-C8Data not available
C7-C8-C3Data not available
No specific bond angle data was found in the search results for this analogue.

Without experimental crystallographic data for this compound, any further discussion remains speculative and based on analogies to related structures.

Future Research Directions and Unexplored Avenues for 4,5,7 Trichloro 1h Indole 2,3 Dione

Development of Novel and Sustainable Synthetic Routes

The future development of therapeutic agents based on 4,5,7-trichloro-1H-indole-2,3-dione hinges on the availability of efficient and sustainable synthetic methodologies. While general methods for the synthesis of isatins, such as the Sandmeyer and Stolle syntheses, are well-established, their application to polysubstituted anilines required for this specific trichloro-derivative can be challenging, often leading to low yields and isomeric mixtures.

Future research should prioritize the development of regioselective and high-yielding synthetic strategies. This could involve:

Advanced Catalytic Methods: Exploring transition-metal-catalyzed C-H activation and halogenation reactions on the indole (B1671886) or aniline (B41778) precursors could offer a more direct and atom-economical route.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, potentially improving yields and safety, especially for nitration and cyclization steps that can be hazardous.

Green Chemistry Approaches: Investigating the use of environmentally benign solvents and catalysts will be crucial for developing sustainable manufacturing processes. This includes exploring enzymatic transformations which could offer high selectivity under mild conditions.

A key challenge will be the controlled introduction of three chlorine atoms at specific positions of the aromatic ring. Methodologies that allow for sequential and regioselective halogenation will be of high value.

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

Understanding how this compound interacts with biological systems at a molecular level is paramount for its development as a therapeutic agent. The isatin (B1672199) scaffold is known to interact with a variety of biological targets, and the trichloro-substitution pattern is expected to confer unique properties.

Future investigations should focus on:

Target Identification and Validation: Unbiased screening approaches, such as chemical proteomics and affinity-based protein profiling, could identify the primary cellular targets of this compound.

Pathway Analysis: Once targets are identified, transcriptomic and proteomic studies can reveal the downstream signaling pathways affected by the compound. This will provide a comprehensive understanding of its mechanism of action. For instance, many isatin derivatives have been shown to induce apoptosis in cancer cells through the modulation of caspase activity and Bcl-2 family proteins. mdpi.com Investigating these pathways for the trichloro-derivative is a logical next step.

Structural Biology: Obtaining crystal structures of this compound in complex with its target proteins will provide invaluable insights into the specific molecular interactions driving its biological activity and will guide further optimization.

Exploration of New Pharmacological Targets for Trichloro-Isatin Derivatives

The broad biological activity of isatins suggests that their derivatives could be effective against a range of diseases. nih.govmdpi.com The unique electronic and lipophilic properties imparted by the three chlorine atoms in this compound may lead to novel pharmacological activities.

Promising areas for future exploration include:

Kinase Inhibition: Many isatin derivatives are known to be kinase inhibitors. The trichloro-substitution could enhance selectivity or potency against specific kinases implicated in cancer or inflammatory diseases.

Antiviral Activity: Isatin derivatives have shown promise as inhibitors of viral proteases, such as the SARS-CoV 3CL protease. nih.gov The potential of this compound as an antiviral agent, particularly against emerging viral threats, warrants investigation.

Neurodegenerative Diseases: Some isatins have shown neuroprotective effects. Exploring the activity of this trichloro-derivative in models of Alzheimer's or Parkinson's disease could open new therapeutic avenues.

Systematic screening of this compound and its derivatives in diverse biological assays will be key to uncovering new and unexpected therapeutic applications.

Integration of Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For a relatively unexplored compound like this compound, these approaches can significantly accelerate its development.

Future research should leverage:

Quantum Mechanical Studies: Theoretical studies can provide insights into the electronic properties, reactivity, and stability of halogenated isatins, helping to explain the influence of the trichloro-substitution on the molecule's behavior. jetir.org

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking can predict the binding mode of this compound and can be used to virtually screen for other potential inhibitors from large compound libraries.

Molecular Dynamics Simulations: These simulations can provide a dynamic picture of the compound's interaction with its target protein, revealing details about binding stability and the role of solvent molecules.

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound, helping to identify potential liabilities early in the drug discovery process.

These computational approaches will enable a more rational design of second-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Investigation of Multi-Target Activity and Polypharmacology

The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction for the treatment of complex multifactorial diseases like cancer. researchgate.netscilit.com The inherent promiscuity of the isatin scaffold makes its derivatives prime candidates for a polypharmacological approach.

Future research directions in this area include:

Systems Biology-Based Target Profiling: Comprehensive screening of this compound against large panels of enzymes and receptors will be necessary to map its target profile.

Rational Design of Multi-Target Ligands: Based on the identified target profile, medicinal chemistry efforts can be directed towards rationally designing derivatives of this compound with a desired multi-target activity profile, potentially leading to more effective and safer medicines.

By embracing a multi-target perspective, the full therapeutic potential of the this compound scaffold can be unlocked.

Q & A

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher temps favor cyclization
Reaction Time12–48 hoursLonger durations reduce side products
Solvent SystemDMF or THFEnhances halogen solubility

Reference : Adapting methods from tetrafluoroindole synthesis and isoindoline-dione protocols .

Basic: Which analytical techniques are critical for characterizing structural purity and conformation?

Methodological Answer :
Combined spectroscopic and crystallographic methods are essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent patterns (e.g., chloro groups at C4,5,7) and confirm indole-dione backbone. Use deuterated DMSO for solubility ().
    • IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) ().
  • Crystallography :
    • X-ray Diffraction : Resolve molecular packing and bond angles. Use SHELXL () or OLEX2 () for refinement, especially for heavy-atom (Cl) substitution.

Q. Example Workflow :

Confirm molecular formula via high-resolution mass spectrometry (HRMS).

Cross-validate NMR/IR data with computational predictions (e.g., DFT).

Resolve crystal structure to address steric effects from trichloro substitution.

Reference : SHELX refinement protocols and spectroscopic validation in isoindoline-diones .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer :
DFT calculations (e.g., B3LYP/6-31G*) provide insights into:

Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., chloro-substituted positions) for nucleophilic attack.

Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps ().

Solvation Effects : Use implicit solvent models (e.g., PCM) to simulate reaction environments.

Q. Steps :

  • Generate 3D structure files (SDF/MOL) from crystallographic data.
  • Optimize geometry and compute vibrational frequencies to match experimental IR.

Reference : Quantum chemical profiling in isoindole-diones .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer :
Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic vs. static structures:

Dynamic NMR : Assess temperature-dependent shifts to detect conformational flexibility.

Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine disordered structures ().

Complementary Techniques : Pair X-ray with solid-state NMR or Raman spectroscopy.

Case Study :
If crystallography shows planar indole-dione but NMR suggests distortion, consider solvent-induced polymorphism or dynamic effects in solution.

Reference : SHELXL refinement for disordered structures and multi-technique validation .

Advanced: What strategies are used to evaluate bioactivity, such as enzyme inhibition?

Q. Methodological Answer :

Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., cholinesterases, kinases).

Assay Design :

  • In Vitro Inhibition : Use Ellman’s method for acetylcholinesterase activity ().
  • Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression.

Structure-Activity Relationship (SAR) : Correlate chloro-substitution patterns with activity using analogues (e.g., dichloro or fluoro variants in ).

Q. Troubleshooting :

  • If crystals are twinned, use OLEX2’s twin refinement module ().
  • For poor diffraction, optimize crystal size (0.2–0.5 mm³).

Reference : Crystallization of halogenated heterocycles .

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4,5,7-trichloro-1H-indole-2,3-dione
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4,5,7-trichloro-1H-indole-2,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.